2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide
Overview
Description
“2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide” is a chemical compound with the molecular formula C15H10BrClN2O4 . It has a molecular weight of 397.61 . This compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a boiling point of 574.5°C at 760 mmHg . It should be stored in an inert atmosphere at 2-8°C . The compound is solid in its physical form .Scientific Research Applications
Molecular Structure and Conformation
Research into similar compounds such as 2-Chloro-N-(3-methylphenyl)acetamide has focused on understanding their molecular structure and conformation. Studies have detailed how these compounds form dual intermolecular hydrogen bonds, influencing their molecular arrangement and properties (Gowda et al., 2007).
Synthesis Methods
The synthesis of related compounds like N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide has been explored to optimize reaction conditions and yields. This includes identifying the best molar ratios and temperature settings for successful reactions, which can be applicable in synthesizing 2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide (Zhang Da-yang, 2004).
Pharmacological Potential
While avoiding drug use and dosage information, it is notable that compounds like N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide have been synthesized and assessed for potential pharmacological activities, including cytotoxic, anti-inflammatory, analgesic, and antipyretic effects (Rani et al., 2016).
Solvatochromism and Dipole Moment
Studies on N-(4-Methyl-2-nitrophenyl)acetamide have examined its solvatochromic behavior, revealing insights into how similar molecules like 2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide might interact with solvents and the effects on their dipole moments (Krivoruchka et al., 2004).
Quantum Chemical Computations
Research involving quantum chemical computations on acetamide derivatives has been conducted to understand their reactivity and interaction with biological molecules, which is valuable for assessing the potential medical applications of 2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide (Oftadeh et al., 2013).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of similar compounds, including their structural elucidation and biological assessment, has shown potential in expediting the production process and assessing their antibacterial and antifungal activities (Ghazzali et al., 2012).
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation (H317) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
2-bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O4/c16-8-14(20)18-13-6-5-9(19(22)23)7-11(13)15(21)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTMFEOLMKEEMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200139 | |
Record name | 2-Bromo-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | |
CAS RN |
52130-87-7 | |
Record name | 2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52130-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052130877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMO-N-(2-(2-CHLOROBENZOYL)-4-NITROPHENYL)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXB5X4WL49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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